3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-10-15(16(20-24-10)12-4-2-3-5-13(12)18)17(22)19-8-14(21)11-6-7-23-9-11/h2-7,9,14,21H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHHQPGHEVXEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediatesThe hydroxyethyl group is then added through a nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .
Scientific Research Applications
3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of chronic pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain .
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
The carboxamide nitrogen substituent significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Hydrogen Bonding : The target compound’s hydroxyethyl-furan substituent introduces polar interactions, which may improve solubility and receptor binding compared to purely aromatic substituents.
- Steric Effects : Bulky groups like diphenylmethyl may hinder binding in sterically constrained active sites, whereas smaller substituents (e.g., hydroxyethyl) allow flexibility .
Variations on the Oxazole Ring Substituents
Modifications to the oxazole ring’s 3- and 5-positions influence electronic and steric properties:
Key Observations :
- Halogen Effects : 2-Chlorophenyl provides moderate steric hindrance and halogen bonding, while 2,6-dichlorophenyl analogs enhance these effects but may reduce solubility .
- Electronic Modulation: Electron-withdrawing groups (e.g., Cl) stabilize the oxazole ring, whereas electron-donating groups (e.g., dimethylamino) alter electronic distribution for tailored reactivity .
Functional Group Additions in the Carboxamide Sidechain
Some analogs incorporate heterocycles or sulfur-containing moieties for diversified interactions:
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Chlorophenyl group : Enhances lipophilicity and may contribute to biological activity.
- Furan ring : Known for antioxidant and anticancer properties.
- Hydroxyethyl group : Potentially increases solubility and bioavailability.
- Oxazole ring : Plays a crucial role in the compound's pharmacological effects.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The mechanisms include:
- Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : The compound can bind to receptors, altering their signaling pathways.
Anticancer Activity
Research indicates that derivatives of oxazole and furan have significant anticancer properties. For instance, studies have shown that compounds containing furan rings exhibit:
- Cytotoxic effects against various cancer cell lines.
- Inhibition of cell proliferation through apoptosis induction.
A study by Rangappa et al. highlighted the anticancer potential of furan derivatives, suggesting that similar structural motifs in our target compound may yield comparable effects .
Antioxidant Properties
Compounds containing furan rings are recognized for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The oxazole moiety has been linked to anti-inflammatory activities. Substituents at specific positions on the oxazole ring can significantly influence this property. The presence of a chlorophenyl group may enhance these effects by modulating inflammatory pathways .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
